N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a morpholine sulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine, which can be achieved using sulfonyl chlorides in the presence of a base such as pyridine.
Coupling with the Chlorinated Phenyl Ring: The final step involves coupling the imidazole derivative with the chlorinated phenyl acetamide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or active sites, while the sulfonyl group might influence solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide: can be compared to other sulfonyl imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenyl ring, morpholine sulfonyl group, and imidazole ring in a single molecule allows for diverse interactions and applications that may not be possible with simpler or less functionalized analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H19ClN4O4S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-morpholin-4-ylsulfonylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C16H19ClN4O4S/c1-12-2-3-13(17)8-14(12)19-15(22)9-20-10-16(18-11-20)26(23,24)21-4-6-25-7-5-21/h2-3,8,10-11H,4-7,9H2,1H3,(H,19,22) |
InChI Key |
NNTBEFJXRWOTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(N=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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